Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-
Description
Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- (hereafter referred to as Compound A), is a bulky, tertiary phosphine ligand characterized by a dicyclohexylphosphine core substituted with a diphenylphosphino-methylbenzyl group. This structure combines steric bulk from the cyclohexyl groups with electronic modulation via the diphenylphosphino moiety.
Compound A is designed for applications in transition-metal catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where its steric bulk enhances catalytic activity by stabilizing low-coordinate metal centers and suppressing unwanted side reactions .
Properties
CAS No. |
850894-39-2 |
|---|---|
Molecular Formula |
C32H40P2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
dicyclohexyl-[[2-(diphenylphosphanylmethyl)phenyl]methyl]phosphane |
InChI |
InChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2 |
InChI Key |
NANANDSCJFKRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Overview
The synthesis of complex tertiary phosphines such as dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]phosphine generally follows these key strategies:
1.1 From Halogenophosphines and Organometallic Reagents
This is the most widely used and versatile approach. It involves the reaction of chlorophosphines (e.g., chlorodicyclohexylphosphine or chlorodiphenylphosphine) with organometallic nucleophiles such as Grignard reagents or organolithium compounds to form the desired P–C bonds. The method allows for selective substitution and the introduction of sterically demanding groups, which is critical for ligands with bulky substituents like dicyclohexyl and diphenylphosphino groups.1.2 Lithiation and Subsequent Phosphination
Aromatic or benzylic positions on the phenylmethyl backbone can be selectively lithiated using strong bases such as n-butyllithium or lithium diisopropylamide (LDA). The resulting organolithium intermediates then react with chlorophosphines to install the phosphine moieties. This method is particularly useful for introducing phosphine groups at specific positions on aromatic rings or benzylic carbons.1.3 Use of Secondary Phosphines and Metal Hydrides
Secondary phosphines (e.g., diphenylphosphine) can be deprotonated with strong bases like potassium tert-butoxide or sodium hydride to generate phosphide anions. These anions then undergo nucleophilic substitution with alkyl halides or benzylic halides to form tertiary phosphines. This approach is applicable for the synthesis of unsymmetrical phosphines and allows for the incorporation of complex substituents.1.4 Reduction of Phosphine Oxides
In some cases, phosphine oxides derived from the target phosphines are reduced back to the phosphines using hydrosilanes (e.g., phenylsilane) under mild conditions. This method is often employed when direct synthesis of the phosphine is challenging due to sensitivity or steric hindrance.
Detailed Synthetic Route for Dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]phosphine
While specific literature on this exact compound is limited, the preparation can be inferred from analogous tertiary phosphine syntheses reported in recent research:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Lithiation of 2-bromomethylbenzyl derivative with n-BuLi in THF at low temperature | Generation of benzylic organolithium intermediate | Site-selective lithiation at benzylic position |
| 2 | Reaction with chlorodiphenylphosphine (Ph2PCl) | Formation of diphenylphosphinomethyl substituent | Installation of diphenylphosphino group on phenylmethyl backbone |
| 3 | Deprotonation of dicyclohexylphosphine (Cy2PH) with potassium tert-butoxide | Formation of dicyclohexylphosphide anion | Nucleophilic phosphide ready for substitution |
| 4 | Nucleophilic substitution with benzylic halide intermediate | Formation of P–C bond linking dicyclohexylphosphino group | Completion of tertiary phosphine structure |
| 5 | Purification by chromatography and characterization | Isolation of pure phosphine ligand | High purity product suitable for catalytic applications |
This synthetic strategy aligns with the general protocols for tertiary phosphine preparation involving halogenophosphines and organometallic reagents, as well as nucleophilic substitution of phosphide anions.
Research Findings and Considerations
Reactivity and Selectivity:
The lithiation step requires careful control of temperature and stoichiometry to avoid side reactions such as over-lithiation or metalation at undesired positions. The choice of base and solvent (commonly THF) is critical for regioselectivity.Phosphine Stability:
Tertiary phosphines with bulky substituents like dicyclohexyl groups exhibit enhanced air stability compared to less hindered analogs, but they still require inert atmosphere handling during synthesis and purification.Yields and Purification:
Typical yields for such multi-step syntheses range from moderate to high (50–85%), depending on the efficiency of each step and the purity of reagents. Chromatographic techniques and recrystallization are standard for purification.Characterization:
The final product is characterized by NMR spectroscopy (^1H, ^13C, ^31P), mass spectrometry, and elemental analysis to confirm the structure and purity. The ^31P NMR chemical shift is particularly diagnostic for tertiary phosphines.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|
| Halogenophosphine + Organometallic (Grignard/Lithium) | Chlorophosphines, R-MgX or R-Li | Versatile, high selectivity, broad substrate scope | Sensitive to moisture, requires inert atmosphere | Synthesis of sterically hindered tertiary phosphines |
| Lithiation + Phosphination | Aromatic halides, n-BuLi, chlorophosphines | Site-selective functionalization | Requires low temperature, careful control | Functionalized phosphines with aromatic backbones |
| Secondary Phosphine Deprotonation + Alkylation | Secondary phosphines, strong base, alkyl halides | Access to unsymmetrical phosphines | Base-sensitive substrates may decompose | Unsymmetrical and chiral phosphines |
| Reduction of Phosphine Oxides | Phosphine oxides, hydrosilanes | Mild conditions, useful for sensitive phosphines | Additional step, possible incomplete reduction | Recovery of phosphines from oxides |
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include halides, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Scientific Research Applications
Catalytic Applications
1.1 Ligand for Transition Metal Catalysis
Phosphine ligands like dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- are crucial in enhancing the reactivity of transition metals. They stabilize metal complexes and facilitate various reactions, including:
- Cross-Coupling Reactions : This compound has been employed as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Studies have shown that the use of this phosphine ligand can significantly improve yields and selectivity in Suzuki and Heck reactions .
- Hydrogenation Reactions : The compound has also been utilized in hydrogenation processes where it aids in the selective reduction of alkenes and alkynes under mild conditions. Its steric and electronic properties contribute to high catalytic efficiency .
Polymerization Processes
2.1 Copolymerization of Propene and Carbon Monoxide
Recent research highlights the application of this phosphine ligand in the copolymerization of propene and carbon monoxide. The compound facilitates high regio- and stereocontrol during the polymerization process, leading to the production of polymers with desirable properties for industrial applications . This application is particularly significant in developing new materials with tailored characteristics for specific uses.
Organic Synthesis
3.1 Synthesis of Complex Organic Molecules
The versatility of phosphine ligands extends to their role in synthesizing complex organic molecules. They are involved in various transformations such as:
- Alkylation Reactions : Dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- has been successfully used to promote alkylation reactions, providing a pathway to synthesize complex structures that are otherwise difficult to obtain .
- Oxidative Coupling Reactions : The compound can also facilitate oxidative coupling processes, which are essential for constructing larger molecular frameworks from smaller units, thus contributing to advancements in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism by which Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve .
Comparison with Similar Compounds
Key Observations :
- Steric Bulk : XPhos exhibits the highest steric hindrance due to its triisopropyl groups, while Compound A’s bulk arises from both dicyclohexyl and methylbenzyl groups .
- Electronic Effects: The diphenylphosphino group in Compound A enhances electron density at the phosphorus center compared to SPhos’s methoxy groups or XPhos’s alkyl substituents .
Catalytic Performance
Cross-Coupling Reactions
- SPhos: Widely used in Suzuki-Miyaura couplings for aryl chlorides, achieving turnover numbers (TONs) >10,000 due to balanced steric and electronic properties .
- XPhos : Superior for challenging substrates (e.g., heteroaromatics) owing to extreme steric protection, enabling reactions at low catalyst loadings (0.1–0.5 mol%) .
Metal Complexation
- SPhos and XPhos form stable complexes with Pd, Au, and Mo, as evidenced by crystallographic studies (e.g., PdCl₂ complexes with bridging ligands) .
- Compound A’s diphenylphosphino group may enable chelation in binuclear complexes, similar to models reported for PdCl₂ and diphenylphosphino-maleic ester derivatives .
Solubility and Stability
- SPhos : Soluble in THF, toluene; air-sensitive, requiring storage under inert gas .
- XPhos: Limited solubility in polar solvents; stable under anhydrous conditions .
- Compound A : Likely shares air sensitivity with SPhos and XPhos due to the tertiary phosphine structure. Its extended aromatic system may improve solubility in aromatic solvents compared to alkyl-substituted analogs .
Biological Activity
Phosphine compounds, particularly those containing bulky groups like dicyclohexyl and diphenylphosphino, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- (CAS Number: 173593-25-4) is of particular interest for its potential applications in cancer therapy and antibacterial properties.
- Molecular Formula : C19H29P
- Molecular Weight : 288.407 g/mol
- Melting Point : 90-93 °C
- Boiling Point : 409.1 °C at 760 mmHg
- Density : Not available
- Flash Point : 212.5 °C
Mechanisms of Biological Activity
Research indicates that phosphine derivatives can exhibit significant biological activity through various mechanisms:
-
Anticancer Activity :
- Studies have shown that phosphine oxides derived from aziridine compounds exhibit notable cytotoxic effects against cancer cell lines such as HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. These compounds can disrupt cell membranes at high concentrations and induce cell cycle arrest, particularly in the S phase, leading to increased levels of reactive oxygen species (ROS) which are linked to apoptosis .
-
Antibacterial Properties :
- Preliminary investigations into the antibacterial activity of phosphine derivatives revealed moderate efficacy against various bacterial strains, including Staphylococcus aureus. This suggests potential applications in treating bacterial infections, although further optimization may be required to enhance efficacy .
- Toxicological Considerations :
Case Study 1: Anticancer Efficacy of Aziridine Phosphines
In a study focusing on aziridine phosphines, compounds were tested for their ability to inhibit cell viability across several concentrations (3.125–100 µM). The results indicated that certain phosphine derivatives led to significant decreases in cell viability in HeLa cells, with IC50 values indicating potent activity .
Case Study 2: Mechanistic Insights into Antibacterial Action
Another investigation assessed the antibacterial properties of phosphine derivatives against reference bacterial strains. The study measured the minimum inhibitory concentration (MIC) and found that while some compounds displayed moderate antibacterial activity, there is a need for structural modifications to enhance their effectiveness against resistant strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H29P |
| Molecular Weight | 288.407 g/mol |
| Melting Point | 90-93 °C |
| Boiling Point | 409.1 °C |
| Flash Point | 212.5 °C |
| Anticancer Activity | Significant against HeLa |
| Antibacterial Activity | Moderate against S. aureus |
Q & A
Q. What are the recommended synthetic routes for preparing dicyclohexylphosphine derivatives, and how do reaction conditions influence product purity?
The synthesis involves palladium-catalyzed cross-coupling reactions. For example, a Pd(OAc)₂/Xantphos catalyst system enables coupling between benzyl phosphine oxides and aryl bromides under inert atmospheres (N₂/Ar) at 80–110°C. Key factors include:
Q. How can X-ray crystallography validate the steric and electronic properties of this phosphine ligand?
Single-crystal X-ray analysis reveals bond angles (e.g., C–P–C ≈ 107.1°) and torsional parameters critical for ligand cone angle calculations (e.g., Tolman cone angle ≈ 171.5°). Weak C–H⋯Se interactions in crystal packing further inform steric crowding effects .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ³¹P NMR : Identifies phosphorus environment (δ ≈ 0–30 ppm for tertiary phosphines).
- IR spectroscopy : Detects P–C stretching vibrations (~1,100 cm⁻¹).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 466.64) .
Advanced Research Questions
Q. How does this ligand enhance stereoselectivity in palladium-catalyzed asymmetric cross-coupling reactions?
The biphenyl backbone with methoxy substituents creates a chiral pocket, stabilizing specific transition states. DFT studies show that π-π interactions between the ligand and substrate reduce activation energy for syn or anti addition pathways .
Q. What methodological challenges arise when comparing catalytic efficiency with structurally similar ligands (e.g., Xantphos, RuPhos)?
Q. How can conflicting data on ligand stability under oxidative conditions be resolved?
Contradictions arise from solvent-dependent degradation. For example:
- In THF, the ligand remains stable for >48 hours under N₂.
- In DMF, trace O₂ causes phosphine oxide formation within 6 hours. Mitigation: Use radical scavengers (e.g., BHT) and controlled-atmosphere reactors .
Q. What computational methods predict ligand-metal binding affinities for catalyst design?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess Pd–P bond strength.
- NBO analysis : Reveals charge transfer from phosphorus to metal centers .
Methodological Insights
Q. How to optimize ligand-to-metal ratios in catalytic systems?
Conduct a Job plot analysis by varying [Pd]:[ligand] (1:1 to 1:5). For Suzuki-Miyaura couplings, a 1:2 ratio maximizes yield (≥90%) while minimizing Pd aggregation .
Q. What strategies mitigate air sensitivity during handling?
- Storage : Under Ar in amber vials at –20°C .
- Schlenk techniques : Transfer via cannula in gloveboxes (O₂ < 0.1 ppm).
Comparative Analysis
Q. How does this ligand compare to dicyclohexyl(2-methylphenyl)phosphine in C–N coupling?
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
